molecular formula C27H28N2O2S B2887472 N-(4-butylphenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 924769-29-9

N-(4-butylphenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B2887472
CAS No.: 924769-29-9
M. Wt: 444.59
InChI Key: WAXPWDWWMMSCAW-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a synthetic small molecule featuring a benzothiazepinone core, a scaffold recognized for its diverse biological significance in medicinal chemistry research. Compounds within this structural class have been investigated as inhibitors for various enzymatic targets. For instance, similar 1,4-benzoxazin-3-one derivatives have been identified as potent PARP1 inhibitors, a key target in oncology research . Furthermore, specific 2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one analogs are known to act as GSK-3β inhibitors, highlighting the potential of this chemotype in probing kinase-related pathways . The presence of the 4-oxo-3,4-dihydrobenzo[b][1,4]thiazepine core suggests this compound may serve as a valuable chemical tool for researchers exploring signal transduction, DNA repair mechanisms, and other cellular processes. Its physicochemical properties, typical for this class, are predicted to confer high gastrointestinal absorption, though it is not expected to be brain permeant, which can be advantageous for targeting peripheral diseases . This product is intended for non-clinical research applications strictly and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-butylphenyl)-2-(4-oxo-2-phenyl-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O2S/c1-2-3-9-20-14-16-22(17-15-20)28-26(30)19-29-23-12-7-8-13-24(23)32-25(18-27(29)31)21-10-5-4-6-11-21/h4-8,10-17,25H,2-3,9,18-19H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXPWDWWMMSCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-butylphenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities supported by recent research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C27H28N2O2S
  • Molecular Weight : 444.6 g/mol
  • CAS Number : 924769-29-9

Structural Analysis

The structure of this compound features a complex arrangement of aromatic rings and a thiazepine moiety. The presence of the thiazepine ring is notable for its association with various pharmacological activities.

Anticancer Activity

Research indicates that compounds containing thiazepine structures exhibit significant anticancer properties. For instance, derivatives have shown cytotoxicity against various cancer cell lines, including breast and colon cancer cells. A study reported that similar compounds demonstrated IC50 values in the nanomolar range against HCT-116 human colon cancer cells, highlighting their potential as anticancer agents .

Antimicrobial Properties

Compounds with thiophene and thiazepine structures are known for their antimicrobial activities. In particular, studies have demonstrated that derivatives can inhibit bacterial growth effectively. For example, certain thiazepine derivatives have displayed activity against Gram-positive and Gram-negative bacteria, suggesting their potential use in treating infections .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound class have also been investigated. Research indicates that certain derivatives can reduce inflammation markers in vitro and in vivo models. These findings suggest a mechanism involving the inhibition of pro-inflammatory cytokines and mediators .

Analgesic Activity

The analgesic effects of related compounds have been documented, with some studies indicating that they may act through opioid receptors or other pain-modulating pathways. This suggests that this compound might possess similar pain-relieving properties .

Case Studies

  • Cytotoxicity Study : A recent study evaluated the cytotoxic effects of thiazepine derivatives on various cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity with IC50 values ranging from 10 to 100 µM against multiple cancer types .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of thiazepine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) below 50 µg/mL, indicating strong antimicrobial potential .
  • Anti-inflammatory Research : A study focused on the anti-inflammatory effects of benzothiazepine derivatives found that they significantly reduced edema in animal models when administered at specific doses. The mechanism was attributed to the inhibition of NF-kB signaling pathways .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between the target compound and selected analogs:

Compound Name Substituent on Aromatic Ring Heterocycle Core Molecular Formula Molecular Weight Key Structural Features
Target Compound 4-butylphenyl Benzothiazepine C27H27N2O2S 443.58 Butyl chain enhances lipophilicity
N-(4-Chlorophenyl)-... () 4-chlorophenyl Benzothiazin C16H14ClN2O2S 333.81 Electron-withdrawing Cl improves stability
N-(4-ethoxyphenyl)-... () 4-ethoxyphenyl, furan-2-yl Benzothiazepine C23H22N2O4S 422.50 Ethoxy increases polarity; furan adds π-π interactions
Compound 4 () 4-trifluoromethylphenyl Benzoxazepine C17H13F3N2O3 351.09 Oxazepine core (O vs. S); CF3 enhances electronegativity
Key Observations:
  • Substituent Effects :
    • The butyl group in the target compound increases hydrophobicity (logP ~4.5 estimated), favoring membrane permeability compared to polar substituents like ethoxy (logP ~3.2) or trifluoromethyl (logP ~2.8) .
    • Chlorophenyl () and trifluoromethylphenyl () groups introduce electron-withdrawing effects, which may stabilize the molecule via resonance or inductive effects .

Physicochemical Properties

  • Solubility : The butyl chain in the target compound likely reduces aqueous solubility compared to analogs with ethoxy () or amide groups ().
  • Melting Points : While experimental data are unavailable, bulkier substituents (e.g., butyl) typically lower melting points due to reduced crystallinity, whereas halogenated analogs () may exhibit higher melting points .

Q & A

Basic: What synthetic strategies are recommended for preparing N-(4-butylphenyl)-2-(4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide, and how can reaction conditions be optimized?

The synthesis involves a multi-step sequence:

Core formation : Cyclocondensation of 2-aminothiophenol derivatives with α,β-unsaturated ketones under acidic conditions (e.g., acetic acid, reflux, 8–12 hours) to yield the 3,4-dihydrobenzo[b][1,4]thiazepin-4-one scaffold.

Acylation : Reacting the thiazepinone intermediate with 4-butylphenyl acetamide precursors using coupling agents (e.g., EDCI/HOBt) in DMF at 60–80°C for 12–24 hours.
Key optimizations :

  • Maintain anhydrous conditions (<0.1% H₂O) to prevent hydrolysis.
  • Use a 1:1.2 molar ratio of amine to acylating agent to maximize conversion.
  • Purify via silica gel chromatography (ethyl acetate/hexane gradient) to achieve >95% purity.
    Characterization requires NMR (¹H/¹³C), HRMS, and HPLC purity analysis .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and what critical data points should be verified?

  • ¹H/¹³C NMR : Confirm the presence of diagnostic signals:
    • Thiazepine ring protons (δ 3.2–4.1 ppm, multiplet for CH₂ groups).
    • Aromatic protons (δ 6.8–7.9 ppm, integrating for phenyl and butylphenyl substituents).
  • HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm mass error.
  • HPLC : Ensure ≥98% purity (C18 column, acetonitrile/water mobile phase).
  • IR : Verify carbonyl stretches (1680–1720 cm⁻¹ for acetamide and thiazepinone).
    Cross-referencing with analogous compounds is critical for structural confirmation .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to assess bioavailability discrepancies.

Dose-response alignment : Use allometric scaling (e.g., mg/kg = human equivalent dose × (animal weight/human weight)⁰.³³⁷) to reconcile efficacy gaps.

Target engagement assays : Validate on-target effects via Western blot (e.g., downstream kinase phosphorylation) in both models.

Formulation optimization : Test solubility enhancers (e.g., PEG 400) to improve in vivo exposure .

Advanced: What computational approaches are effective for predicting the compound’s mechanism of action and off-target risks?

  • Molecular docking : Use AutoDock Vina with flexible side-chain sampling (RMSD ≤2.0 Å) to identify kinase targets (e.g., MAPK, CDKs).
  • Pharmacophore modeling : Align the acetamide and thiazepinone moieties with known inhibitors (e.g., kinase hinge-binders).
  • Off-target screening : Perform similarity ensemble approach (SEA) against ChEMBL to flag GPCR or ion channel interactions.
  • MD simulations : Run 100-ns trajectories (AMBER22) to assess binding stability (RMSF <1.5 Å for key residues).
    Validation via kinase inhibition panels (e.g., Eurofins) is recommended .

Advanced: How should structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

Core modifications :

  • Replace the thiazepinone oxygen with sulfur to enhance metabolic stability (logP shift +0.5).
  • Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to improve target affinity.

Acetamide substitutions :

  • Test alkyl chain lengths (butyl vs pentyl) for optimal hydrophobic interactions.

Biological assays :

  • Measure IC₅₀ shifts in enzyme inhibition (Δ ≤0.5 log units indicates meaningful SAR).
  • Assess cytotoxicity (HEK293 cells) and selectivity (≥10-fold vs related kinases).

ADMET profiling :

  • Calculate cLogP (target <5), PSA (<90 Ų), and hERG inhibition risk (IC₅₀ >10 μM) .

Basic: What in vitro assays are recommended for preliminary evaluation of this compound’s biological activity?

  • Kinase inhibition : Use ADP-Glo™ assay (Promega) against a panel of 50 kinases (1–10 μM test range).
  • Antiproliferative activity : Screen in NCI-60 cell lines (72-hour incubation, GI₅₀ calculation).
  • CYP inhibition : Test against CYP3A4/2D6 (luminescent assays, IC₅₀ <1 μM indicates high risk).
  • Plasma stability : Incubate in human plasma (37°C, 1 hour) and quantify remaining compound via LC-MS .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound while maintaining purity?

Process chemistry optimizations :

  • Replace DMF with 2-MeTHF (lower toxicity, easier removal).
  • Use continuous flow reactors for exothermic steps (e.g., acylation).

Crystallization control :

  • Employ anti-solvent addition (water into acetone) with controlled cooling (0.5°C/min) to prevent oiling out.

Quality control :

  • Implement in-line PAT (e.g., FTIR for real-time reaction monitoring).
  • Set IPC checkpoints (e.g., TLC at 50% reaction progress) .

Advanced: How can researchers validate target engagement in complex biological systems?

  • Cellular thermal shift assay (CETSA) : Heat-treat lysates (37–65°C) and quantify target protein stability via Western blot.
  • Photoaffinity labeling : Incorporate a diazirine moiety into the compound and crosslink to cellular targets for pull-down/MS identification.
  • BRET/FRET biosensors : Monitor real-time target modulation in live cells (e.g., ERK phosphorylation BRET reporter) .

Basic: What are the critical storage conditions to ensure compound stability?

  • Temperature : Store at –20°C under argon to prevent oxidation.
  • Solubility : Prepare 10 mM DMSO stock solutions (avoid >0.1% water content).
  • Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks; ≤5% degradation acceptable) .

Advanced: What in silico tools are recommended for predicting metabolite formation?

  • SPORCalc : Predicts Phase I/II metabolites based on molecular fingerprints.
  • GLORYx : Uses neural networks to rank likely CYP-mediated oxidation sites.
  • MetaSite : Combines docking and quantum mechanics to identify reactive hotspots.
    Validate with in vitro microsomal incubation (human liver microsomes + NADPH) .

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